
4-(Piridin-2-il)metilmorfolin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridine-2-carbonyl)morpholine is an organic compound that features a morpholine ring and a pyridine ring linked through a methanone group
Aplicaciones Científicas De Investigación
4-(Pyridine-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various protein kinases . These protein kinases play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction.
Mode of Action
It’s known that similar compounds can inhibit protein kinases by binding to their active sites, thereby preventing the phosphorylation of substrate proteins . This interaction can lead to changes in cellular signaling pathways, affecting various cellular processes.
Biochemical Pathways
These pathways are involved in cell growth, proliferation, survival, and apoptosis .
Result of Action
Inhibition of protein kinases can lead to altered cellular signaling, potentially affecting cell growth, proliferation, and survival
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a drug’s stability and its interaction with its target. For instance, the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.
Análisis Bioquímico
Biochemical Properties
Morpholin-4-yl(pyridin-2-yl)methanone has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to have inhibitory effects on protein kinases . The planar structure of this compound is essential for maintaining its inhibitory potency .
Cellular Effects
The effects of Morpholin-4-yl(pyridin-2-yl)methanone on cellular processes are largely tied to its interactions with protein kinases . By inhibiting these enzymes, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Morpholin-4-yl(pyridin-2-yl)methanone exerts its effects at the molecular level primarily through its interactions with protein kinases . It acts as an ATP-competitive inhibitor, binding to the active site of these enzymes and preventing them from catalyzing their reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-2-carbonyl)morpholine typically involves the reaction of morpholine with pyridine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar structure but has an aminopyrimidine group instead of a morpholine ring.
Pyridin-2-yl-methanone derivatives: These compounds have similar core structures but different substituents on the pyridine ring.
Uniqueness
4-(Pyridine-2-carbonyl)morpholine is unique due to the presence of both a morpholine ring and a pyridine ring, which can confer distinct chemical and biological properties. Its ability to act as a protein kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule for medicinal chemistry research .
Propiedades
IUPAC Name |
morpholin-4-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUVIDBCGSLNND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine](/img/structure/B2395118.png)

![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)
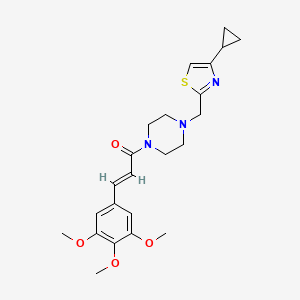
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)
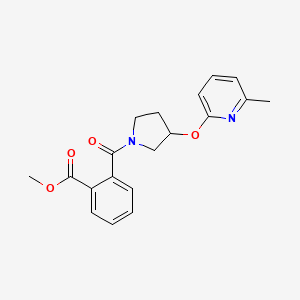
![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)

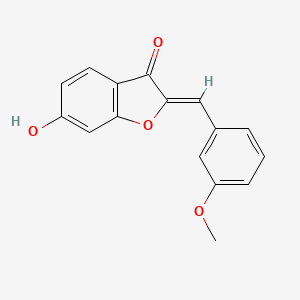
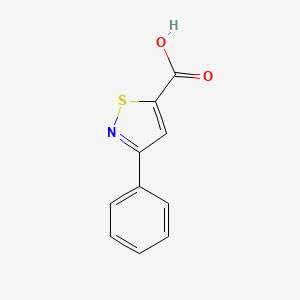
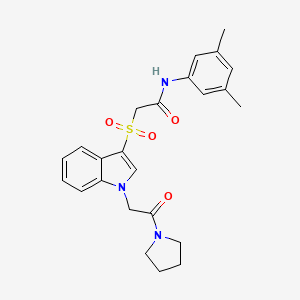
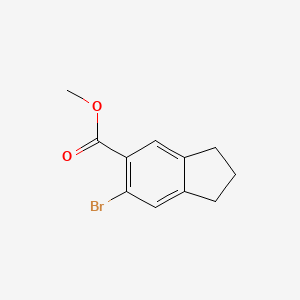
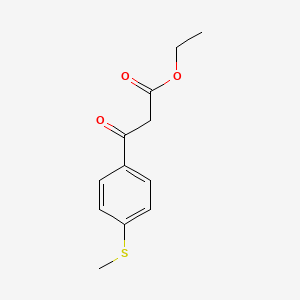
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2395135.png)
